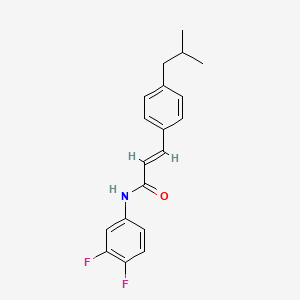
(E)-N-(3,4-difluorophenyl)-3-(4-isobutylphenyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3,4-difluorophenyl)-3-(4-isobutylphenyl)-2-propenamide, also known as DFPI, is a novel compound that has been studied for its potential use in scientific research, specifically in the areas of biochemistry and physiology. DFPI is a small molecule inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has been found to be useful in studies of the nervous system, and has applications in drug development and drug discovery.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
- A study focused on the synthesis of oligomeric derivatives of 4-isobutylphenyl-2-propionic acid (ibuprofen), exploring their anti-inflammatory activity. The derivatives showed prolonged anti-inflammatory effects compared to free ibuprofen, with one derivative displaying enhanced initial activity. This research highlights the potential of modifying existing compounds to improve their pharmacological profile (Cecchi et al., 1981).
Molecular Structures and Photochemistry
- Another study investigated the molecular structures and photochemical behavior of (E)- and (Z)-N-methyl-3-(2-pyridyl)-propenamide, revealing that the conformation and photochemical reactions of these molecules depend on their phase or solvent environment. This research provides insights into the structural dynamics of propenamide derivatives and their potential applications in photochemistry (Lewis & Yoon, 1994).
Novel Analgesic-Antiinflammatory Properties
- Research into the novel analgesic-antiinflammatory properties of salicylates, such as 5-(2,4-Difluorophenyl)salicylic acid (diflunisal), has shown it to be more effective and safer than aspirin. Diflunisal, a chemically distinct, nonacetylating salicylic acid derivative, exemplifies the exploration of new therapeutic agents based on modifications of existing drugs (Hannah et al., 1978).
Biochemical Reagent Applications
- The use of N-Ethyl-5-phenylisoxazolium 3 - sulfonate (Woodward's Reagent K) in nucleophilic side chains of proteins demonstrates the application of propenamide derivatives in biochemical research. This reagent serves as a spectrophotometric probe for imidazole, lysine, cysteine, and tyrosine residues under specific conditions, showcasing the versatility of these compounds in scientific investigations (Llamas et al., 1986).
Neuroprotective Properties of Anesthetic Agents
- The neuroprotective effects of propofol, a short-acting intravenous sedative-hypnotic agent, have been extensively studied. Propofol demonstrates immunomodulatory activity, reduces cerebral blood flow and intracranial pressure, and possesses potent antioxidant and anti-inflammatory properties. These findings are pivotal for understanding propofol's potential beyond anesthesia, in neuroprotection and the treatment of brain injuries (Kotani et al., 2008).
Propiedades
IUPAC Name |
(E)-N-(3,4-difluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO/c1-13(2)11-15-5-3-14(4-6-15)7-10-19(23)22-16-8-9-17(20)18(21)12-16/h3-10,12-13H,11H2,1-2H3,(H,22,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYXOECLSPZIND-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,4-difluorophenyl)-3-(4-isobutylphenyl)-2-propenamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


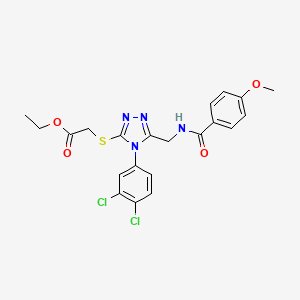
![7-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2538575.png)
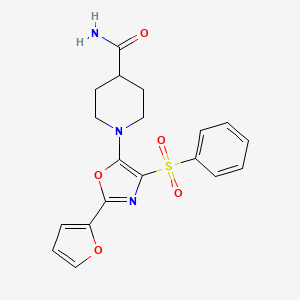
![4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2538579.png)
![2-(2-Ethoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2538581.png)

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2538586.png)
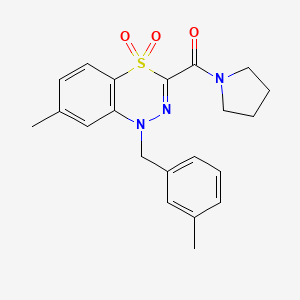
![3-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2538588.png)
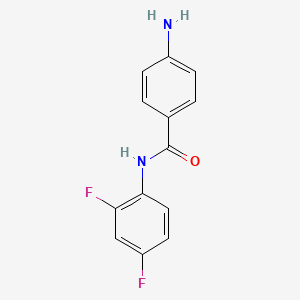
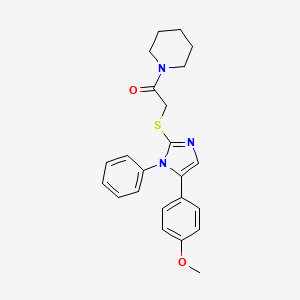
![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B2538592.png)
